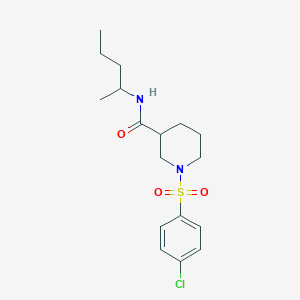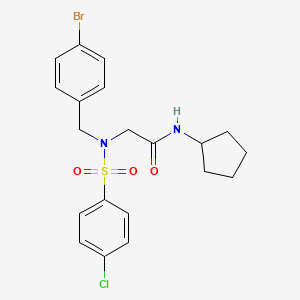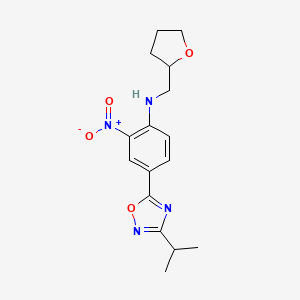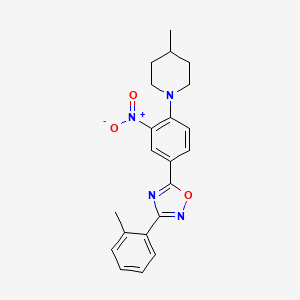
1-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide, commonly known as CBP-75915, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperidine derivative that belongs to the class of sulfonamide compounds.
Mecanismo De Acción
The mechanism of action of CBP-75915 is complex and not fully understood. It is known to modulate the activity of ion channels in neurons, which can have a significant impact on neuronal function. It is also thought to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. The exact mechanisms by which CBP-75915 exerts these effects are still being studied.
Biochemical and Physiological Effects:
CBP-75915 has been shown to have a number of biochemical and physiological effects. In neurons, it has been shown to modulate the activity of ion channels, which can affect neuronal function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer cells, CBP-75915 has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death). This is thought to be due to its ability to modulate the activity of certain enzymes that are involved in cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBP-75915 for lab experiments is its relatively straightforward synthesis method. It is also relatively stable and can be stored for extended periods of time. However, like any chemical compound, it has certain limitations. For example, it can be difficult to solubilize in certain solvents, which can limit its use in certain experiments. It also has a relatively short half-life in vivo, which can make it challenging to study its effects in animal models.
Direcciones Futuras
There are a number of future directions for research on CBP-75915. One promising area of research is in the development of more potent and selective derivatives of CBP-75915. This could lead to the development of more effective drugs for the treatment of neurodegenerative diseases and cancer.
Another area of research is in the study of the mechanism of action of CBP-75915. While much is known about its effects on ion channels and enzymes, the exact mechanisms by which it exerts these effects are still being studied.
Finally, there is a need for more studies on the safety and toxicity of CBP-75915. While it has shown promise in animal models, more research is needed to determine its safety and potential side effects in humans.
Conclusion:
In conclusion, CBP-75915 is a piperidine derivative that has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases and to inhibit the growth of cancer cells in vitro and in animal models. While much is known about its effects, there is still much to learn about its mechanism of action and potential applications. Future research in this area could lead to the development of more effective drugs for the treatment of neurodegenerative diseases and cancer.
Métodos De Síntesis
CBP-75915 can be synthesized through a multistep process starting from piperidine. The first step involves the reaction of piperidine with 4-chlorobenzenesulfonyl chloride, which results in the formation of 1-(4-chlorobenzenesulfonyl)piperidine. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield CBP-75915. The overall synthesis method is relatively straightforward and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
CBP-75915 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. CBP-75915 has been shown to modulate the activity of ion channels in neurons, which can have a significant impact on neuronal function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to neuroscience, CBP-75915 has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models. This is thought to be due to its ability to modulate the activity of certain enzymes that are involved in cancer cell proliferation.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-pentan-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-3-5-13(2)19-17(21)14-6-4-11-20(12-14)24(22,23)16-9-7-15(18)8-10-16/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSOTXMRBWIQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)sulfonyl-N-pentan-2-ylpiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)


![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)


![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)

![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)

